methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[221]heptane-2-carboxylate is a complex organic compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate typically involves multiple steps. One common method includes the epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters. This process involves 2-epimerization under basic conditions, followed by intramolecular aminolysis to form the bridged lactam intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for epimerization and palladium catalysts for aminoacyloxylation . Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can yield oxygenated 2-azabicyclo[2.2.1]heptanes .
Scientific Research Applications
Methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialized materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, the epimerization–lactamization cascade reaction highlights the importance of the electron-withdrawing N-protective group and a strong base as the promoter . These interactions facilitate the formation of the desired bicyclic structure.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure and are synthesized through similar epimerization–lactamization cascade reactions.
Oxygenated 2-azabicyclo[2.2.1]heptanes: These compounds are synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes and share structural similarities.
Uniqueness
Methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
2177267-27-3 |
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Molecular Formula |
C14H23NO4 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-11-9-6-5-8(7-9)10(11)12(16)18-4/h8-11H,5-7H2,1-4H3,(H,15,17)/t8-,9+,10-,11+/m0/s1 |
InChI Key |
JTHIIAZHYJFKHG-ZRUFSTJUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@@H]2CC[C@@H](C2)[C@@H]1C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC(C2)C1C(=O)OC |
Origin of Product |
United States |
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